molecular formula C16H18ClN3S2 B1669275 Cns-5161 CAS No. 160754-76-7

Cns-5161

Cat. No. B1669275
M. Wt: 351.9 g/mol
InChI Key: JHVHEDNLONERHY-UHFFFAOYSA-N
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Description

CNS-5161 is a blocker of the NMDA ion channel and has completed Phase IIa proof of concept clinical trials as a novel compound for the treatment of neuropathic pain . It is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor .


Molecular Structure Analysis

The molecular formula of CNS-5161 is C16H18ClN3S2 . The molecular weight is 351.9 g/mol . The IUPAC name is 2- (2-chloro-5-methylsulfanylphenyl)-1-methyl-1- (3-methylsulfanylphenyl)guanidine .

Scientific Research Applications

Neuroprotective and Analgesic Effects

CNS-5161, a novel NMDA ion-channel antagonist, has shown promise in scientific research for its neuroprotective and analgesic effects. It is known to interact with the NMDA receptor/ion channel site, producing a noncompetitive blockade of the actions of glutamate. This interaction has been associated with potential benefits in conditions like neuropathic pain and brain damage caused by ischaemia or hypoxia-ischaemia in neonates. Pre-clinical studies have highlighted its neuroprotective effects in adult rat models of cerebral ischaemia, as well as its anticonvulsant and analgesic properties (Walters, Bradford, Fischer, & Lees, 2002).

Pharmacokinetics in Humans

The pharmacokinetics of CNS-5161 have been investigated in humans, primarily focusing on its safety, tolerability, and hemodynamic effects. Early clinical trials in healthy volunteers have shown that CNS-5161 is well-tolerated within certain dose ranges. These studies provide valuable information regarding the pharmacokinetics of the compound, setting the stage for further research into its efficacy in clinical settings (Walters et al., 2002).

Applications in Neuropathic Pain

CNS-5161 has been specifically studied for its potential in treating neuropathic pain. A dose-escalating safety study involving patients with chronic neuropathic pain assessed the safety and maximal tolerated dose of CNS 5161 HCl. This study provided insights into the drug's tolerability and suggested some indications of pain relief at certain dosage levels, further supporting its potential therapeutic application in neuropathic pain management (Forst, Smith, Schütte, Marcus, & Pfützner, 2007).

Functional Imaging of NMDA Receptors

CNS-5161 has also been explored as a potential tracer for functional imaging of NMDA receptors. This application is relevant in the context of diseases like epilepsy, schizophrenia, Parkinson's disease, and drug abuse. A study on the synthesis and characterization of [11C]CNS 5161, aimed for positron emission tomography (PET) tracer, emphasized its role in potentially enabling functional imaging of NMDA receptors (Zhao et al., 2006).

Safety And Hazards

CNS-5161 was well tolerated by recipients in clinical trials . Side-effects were dose-related, self-limiting, and comprised minor subjective sensory symptoms . A dose-dependent rise in systolic, mean arterial, and diastolic blood pressure was seen in subsequent dosage groups .

Future Directions

The study suggests that CNS-5161 is well tolerated in healthy volunteers within the dose range studied . In addition, information concerning the pharmacokinetics of the compound has been acquired . Studies to investigate the efficacy of the compound in man may now be justified .

properties

IUPAC Name

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVHEDNLONERHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166975
Record name CNS 5161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated".
Record name CNS-5161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cns-5161

CAS RN

160754-76-7
Record name CNS 5161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CNS 5161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNS-5161
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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